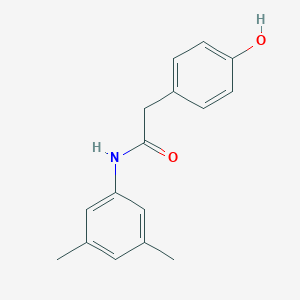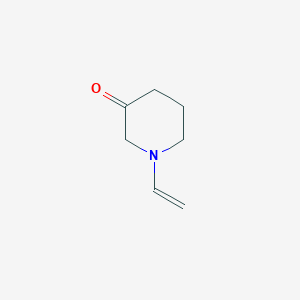
1-Ethenylpiperidin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethenylpiperidin-3-one, also known as 3-vinylpiperidin-1-one, is a chemical compound with a molecular formula of C7H11NO. It is a heterocyclic organic compound that is used in various scientific research applications.
Mecanismo De Acción
The mechanism of action of 1-Ethenylpiperidin-3-one is not fully understood. However, it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reaction results in the formation of covalent adducts, which may play a role in the biological activity of the compound.
Efectos Bioquímicos Y Fisiológicos
1-Ethenylpiperidin-3-one has been shown to exhibit various biochemical and physiological effects. It has been reported to have anticonvulsant, antitumor, and antidepressant properties. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-Ethenylpiperidin-3-one in lab experiments is its ease of synthesis. It can be synthesized using relatively simple and inexpensive methods. However, one of the limitations of using this compound is its potential toxicity. It has been reported to be toxic to cells at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 1-Ethenylpiperidin-3-one in scientific research. One area of interest is the development of novel compounds based on the structure of 1-Ethenylpiperidin-3-one. These compounds may have potential therapeutic applications in the treatment of various diseases. Another area of interest is the investigation of the mechanism of action of 1-Ethenylpiperidin-3-one and its derivatives. This may lead to a better understanding of the biological activity of these compounds and their potential use in the development of new drugs.
Conclusion
In conclusion, 1-Ethenylpiperidin-3-one is a heterocyclic organic compound that has been used in various scientific research applications. It can be synthesized using relatively simple and inexpensive methods and has been shown to exhibit various biochemical and physiological effects. Future research may focus on the development of novel compounds based on the structure of 1-Ethenylpiperidin-3-one and the investigation of its mechanism of action.
Métodos De Síntesis
The synthesis of 1-Ethenylpiperidin-3-one can be achieved by reacting piperidin-3-one with vinyl magnesium bromide. This reaction results in the formation of 1-Ethenylpiperidin-3-one with a yield of approximately 80%. The reaction can be carried out in the presence of a catalyst such as copper iodide or palladium.
Aplicaciones Científicas De Investigación
1-Ethenylpiperidin-3-one has been used in various scientific research applications, including the synthesis of novel compounds with potential therapeutic properties. It has been used as a starting material for the synthesis of various biologically active compounds, including antitumor agents, anticonvulsants, and antidepressants.
Propiedades
Número CAS |
125953-79-9 |
|---|---|
Nombre del producto |
1-Ethenylpiperidin-3-one |
Fórmula molecular |
C7H11NO |
Peso molecular |
125.17 g/mol |
Nombre IUPAC |
1-ethenylpiperidin-3-one |
InChI |
InChI=1S/C7H11NO/c1-2-8-5-3-4-7(9)6-8/h2H,1,3-6H2 |
Clave InChI |
RFEXLMSPXMNSRS-UHFFFAOYSA-N |
SMILES |
C=CN1CCCC(=O)C1 |
SMILES canónico |
C=CN1CCCC(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



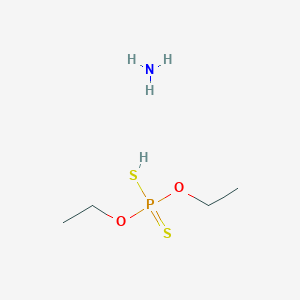
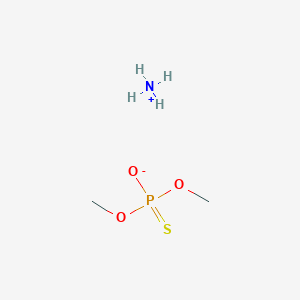

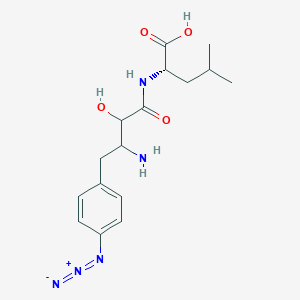
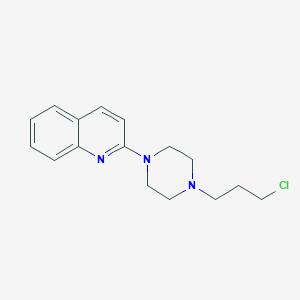
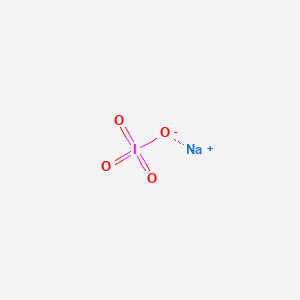
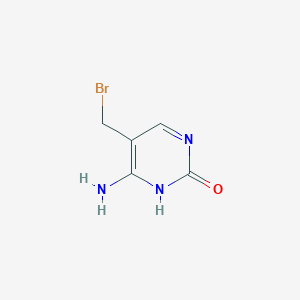
![1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one](/img/structure/B143441.png)
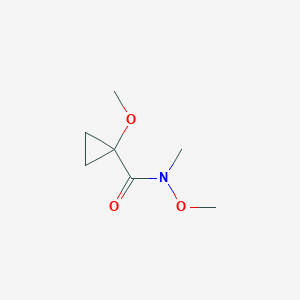

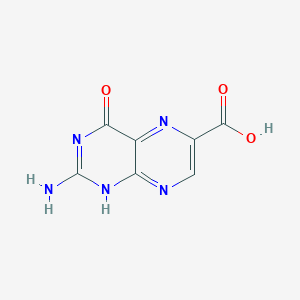

![methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B143449.png)
